molecular formula C10H8N2O2 B2641524 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone CAS No. 76315-20-3

2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone

Cat. No.: B2641524
CAS No.: 76315-20-3
M. Wt: 188.186
InChI Key: MONMGLBZOWLFBG-UITAMQMPSA-N
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Description

2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone is an organic compound that belongs to the class of oxazolones. This compound is characterized by the presence of a pyridine ring attached to a methylene group, which is further connected to an oxazolone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone typically involves the condensation of 2-methyl-5(4H)-oxazolone with 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the oxazolone ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction may produce pyridine-methylene-oxazolidinone derivatives.

Scientific Research Applications

2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(2-pyridinylmethylene)-5(4H)-oxazolone
  • 2-methyl-4-(4-pyridinylmethylene)-5(4H)-oxazolone
  • 2-methyl-4-(3-quinolinylmethylene)-5(4H)-oxazolone

Uniqueness

2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone is unique due to the specific positioning of the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4Z)-2-methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-12-9(10(13)14-7)5-8-3-2-4-11-6-8/h2-6H,1H3/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONMGLBZOWLFBG-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CN=CC=C2)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C\C2=CN=CC=C2)/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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